3-(Aminomethyl)-2-cyclopropoxyaniline
Description
3-(Aminomethyl)-2-cyclopropoxyaniline is an aromatic amine featuring a cyclopropoxy group at the 2-position and an aminomethyl substituent at the 3-position of the benzene ring. The cyclopropoxy group introduces steric strain and unique electronic effects, which may enhance binding specificity or reactivity compared to linear alkoxy substituents .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(aminomethyl)-2-cyclopropyloxyaniline |
InChI |
InChI=1S/C10H14N2O/c11-6-7-2-1-3-9(12)10(7)13-8-4-5-8/h1-3,8H,4-6,11-12H2 |
InChI Key |
QYJCUVQPROKWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-cyclopropoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxyaniline with formaldehyde and ammonia under controlled conditions. This reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-cyclopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitroaniline or bromoaniline derivatives.
Scientific Research Applications
3-(Aminomethyl)-2-cyclopropoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-2-cyclopropoxyaniline exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Properties
Key Observations :
- Cyclopropoxy vs. This strain may enhance binding to biological targets or improve material stability.
- Aromatic vs. Aliphatic Systems: Unlike pregabalin, an aliphatic aminomethyl compound used in neurology, the target compound’s aromatic core may favor interactions with π-π stacking in drug-receptor binding or optoelectronic materials .
Electronic and Steric Effects
- Aminomethyl Positioning: The 3-aminomethyl group in the target compound may exhibit stronger electron-donating effects than the dimethylamino group in 2-[3-(Dimethylamino)propoxy]aniline, altering solubility and basicity .
- Cyclopropoxy Strain : The cyclopropoxy group’s rigid geometry could hinder rotational freedom, improving selectivity in catalysis or molecular recognition compared to unstrained alkoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
